molecular formula C19H22N6O2 B2653038 N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2,5-trimethylfuran-3-carboxamide CAS No. 2200400-92-4

N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2,5-trimethylfuran-3-carboxamide

Cat. No.: B2653038
CAS No.: 2200400-92-4
M. Wt: 366.425
InChI Key: QFKAQSLOQKQVFP-UHFFFAOYSA-N
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Description

N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2,5-trimethylfuran-3-carboxamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, featuring a triazolopyridazine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2,5-trimethylfuran-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of scalable purification techniques such as crystallization and chromatography .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazolopyridazine derivatives in various chemical reactions .

Biology

Biologically, the compound has shown promise in preliminary studies as an anticancer agent. It has been evaluated for its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with multiple biological targets makes it a candidate for drug development, particularly in oncology .

Industry

Industrially, the compound could be used as a precursor for the synthesis of more complex molecules with desired biological activities.

Mechanism of Action

The mechanism of action of N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2,5-trimethylfuran-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in cell proliferation and survival, such as c-Met and Pim-1 . These interactions disrupt critical signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2,5-trimethylfuran-3-carboxamide apart is its combination of these three distinct structural features. This unique combination allows it to interact with multiple biological targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2,5-trimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-11-8-15(12(2)27-11)19(26)23(3)14-9-24(10-14)17-7-6-16-20-21-18(13-4-5-13)25(16)22-17/h6-8,13-14H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKAQSLOQKQVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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